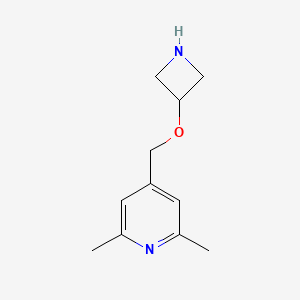
tert-butyl (3R)-cis-4-(4-aminocyclohexyl)-3-(methoxymethyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl (3R)-cis-4-(4-aminocyclohexyl)-3-(methoxymethyl)piperazine-1-carboxylate is a complex organic compound that features a tert-butyl group, a piperazine ring, and an aminocyclohexyl moiety
Métodos De Preparación
The synthesis of tert-butyl (3R)-cis-4-(4-aminocyclohexyl)-3-(methoxymethyl)piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the protection of functional groups, formation of the piperazine ring, and introduction of the tert-butyl group. Reaction conditions may vary, but common reagents include bases, acids, and solvents like dichloromethane and methanol. Industrial production methods may employ flow microreactor systems to enhance efficiency and sustainability .
Análisis De Reacciones Químicas
tert-butyl (3R)-cis-4-(4-aminocyclohexyl)-3-(methoxymethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used
Aplicaciones Científicas De Investigación
tert-butyl (3R)-cis-4-(4-aminocyclohexyl)-3-(methoxymethyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: It may be used in the production of materials with specific properties, such as polymers or coatings
Mecanismo De Acción
The mechanism of action of tert-butyl (3R)-cis-4-(4-aminocyclohexyl)-3-(methoxymethyl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its application .
Comparación Con Compuestos Similares
tert-butyl (3R)-cis-4-(4-aminocyclohexyl)-3-(methoxymethyl)piperazine-1-carboxylate can be compared with similar compounds like:
- tert-butyl 4-[(4-aminocyclohexyl)methyl]piperazine-1-carboxylate
- tert-butyl 4-((1r,4r)-4-aminocyclohexyl)piperazine-1-carboxylate These compounds share structural similarities but may differ in their reactivity, stability, and specific applications. The unique combination of functional groups in this compound contributes to its distinct properties and potential uses .
Propiedades
Fórmula molecular |
C17H33N3O3 |
|---|---|
Peso molecular |
327.5 g/mol |
Nombre IUPAC |
tert-butyl (3R)-4-(4-aminocyclohexyl)-3-(methoxymethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H33N3O3/c1-17(2,3)23-16(21)19-9-10-20(15(11-19)12-22-4)14-7-5-13(18)6-8-14/h13-15H,5-12,18H2,1-4H3/t13?,14?,15-/m1/s1 |
Clave InChI |
SLZONRKJBRFOKX-YMAMQOFZSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCN([C@H](C1)COC)C2CCC(CC2)N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(C(C1)COC)C2CCC(CC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[2-(2-methylpiperazin-1-yl)ethyl]-3H-2-benzofuran-1-one](/img/structure/B13892405.png)







![cis-2-tert-butoxycarbonyl-3a-fluoro-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-6a-carboxylic acid](/img/structure/B13892444.png)
![Ethyl 1-[(4-methoxyphenyl)methyl]-5-(2-methylpropyl)pyrazole-4-carboxylate](/img/structure/B13892458.png)
![2,3,4,5-Tetrahydro-1H-benzo[D]azepin-7-amine 2hcl](/img/structure/B13892478.png)


